4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide

Description

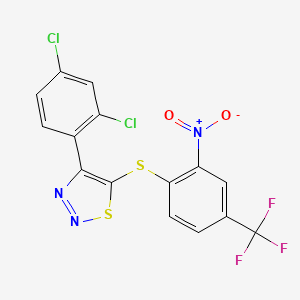

The compound 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide is a sulfur-containing heterocyclic molecule featuring a 1,2,3-thiadiazole core. Its structure includes:

- A 2,4-dichlorophenyl group attached to the thiadiazole ring.

- A sulfide linkage (-S-) connecting the thiadiazole to a 2-nitro-4-(trifluoromethyl)phenyl substituent.

This compound is hypothesized to exhibit pesticidal or herbicidal activity due to its structural similarity to agrochemicals containing nitro, trifluoromethyl, and halogenated aryl groups .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F3N3O2S2/c16-8-2-3-9(10(17)6-8)13-14(27-22-21-13)26-12-4-1-7(15(18,19)20)5-11(12)23(24)25/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMIUWIBVDQIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F3N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of advanced techniques such as microfluidic synthesis can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: Halogen atoms in the phenyl rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of thiadiazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings from research on thiadiazole derivatives:

These compounds demonstrate the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents.

Pesticidal Properties

The compound has also been evaluated for its pesticidal properties. Thiadiazoles are known for their effectiveness against a range of agricultural pests. Research indicates that derivatives of thiadiazole can act as fungicides and insecticides, providing an alternative to traditional pesticides with potentially lower environmental impact.

Case Study 1: Anticancer Efficacy

A study published in the journal Pharmaceuticals examined the anticancer properties of various thiadiazole derivatives. The study found that the compound exhibited significant cytotoxic effects against human myeloid leukemia HL-60 cells and colon adenocarcinoma HCT-116 cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study 2: Agricultural Applications

Research conducted on the use of thiadiazole derivatives in agriculture demonstrated their effectiveness as fungicides against common plant pathogens. In field trials, compounds similar to 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide showed reduced disease incidence in crops compared to untreated controls.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiadiazole Derivatives

5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole (CAS 338978-71-5)

- Structure : Features a 1,2,3-thiadiazole core with a 3,4-dichlorophenylsulfanyl group and a methyl substituent at position 3.

- Key Differences :

- Biological Relevance : Methyl-substituted thiadiazoles are often explored as fungicides, whereas nitro/trifluoromethyl groups are associated with herbicidal activity .

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-Methylphenyl Sulfoxide (CAS 350997-29-4)

- Structure : Contains a sulfoxide (-SO-) linkage instead of a sulfide (-S-), with a 4-methylphenyl substituent.

- The nitro/trifluoromethyl substituents in the target compound may confer stronger electron-withdrawing effects, influencing binding to biological targets .

Functional Group Comparisons

Fluodifen (ISO Name)

- Structure : A diphenyl ether with 2-nitro and 4-trifluoromethyl groups.

- Key Differences: Fluodifen lacks the thiadiazole ring but shares the nitro-trifluoromethylphenyl motif. As a herbicide, fluodifen’s mode of action involves inhibition of protoporphyrinogen oxidase (PPO). The target compound’s thiadiazole-sulfide system may interact with different enzymatic targets .

Hydramethylnon (CAS 67485-29-4)

- Structure : A trifluoromethylphenyl-containing insecticide with a hydrazone backbone.

- Key Differences: Hydramethylnon’s complex hydrazone structure contrasts with the thiadiazole-sulfide framework, but both utilize trifluoromethyl groups for enhanced bioactivity and metabolic stability .

Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in the target compound likely enhance its interaction with electron-rich biological targets, but in vitro studies are needed to confirm this .

- Sulfide vs. Sulfoxide : Comparative studies on the reactivity and environmental fate of sulfides versus sulfoxides could clarify the target compound’s agricultural suitability .

- Regulatory Considerations : Compounds with nitro groups (e.g., fluodifen) often face strict regulatory scrutiny due to toxicity concerns, which may apply to the target compound .

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 2-nitro-4-(trifluoromethyl)phenyl sulfide is a member of the thiadiazole family, which often exhibits significant biological activity. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H10Cl2N2S2

- Molecular Weight : 353.3 g/mol

- CAS Number : 338409-67-9

- Structural Features : The compound contains a thiadiazole ring, two chlorinated phenyl groups, and a nitro group which may contribute to its biological properties.

Research indicates that compounds with thiadiazole structures often interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups (like nitro and trifluoromethyl) can enhance the compound's reactivity and binding affinity to biological targets.

- Antimicrobial Activity : Thiadiazoles have been studied for their potential as antimicrobial agents. For instance, derivatives have shown activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Some studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.

- Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of various enzymes such as carbonic anhydrases. This inhibition can be crucial in treating conditions like glaucoma or certain cancers.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structural features exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL for effective compounds.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain thiadiazole derivatives led to a dose-dependent reduction in cell viability. The IC50 values were reported between 10 to 50 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative X | HeLa | 25 |

| Thiadiazole Derivative Y | MCF-7 | 30 |

Q & A

Basic: What are the common synthetic strategies for preparing this thiadiazole sulfide derivative, and what challenges arise due to its nitro and trifluoromethyl substituents?

Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or oxidative coupling. A key method involves reacting a thiadiazol-5-yl thiol precursor with a halogenated aromatic substrate (e.g., 2-nitro-4-(trifluoromethyl)phenyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) . Challenges include:

- Nitro group reactivity : May lead to undesired reduction or side reactions under acidic/thermal conditions.

- Trifluoromethyl steric effects : Hinders nucleophilic attack, requiring prolonged reaction times or elevated temperatures.

- Purification : Polar substituents (e.g., -NO₂, -CF₃) complicate isolation; column chromatography with gradient elution (hexane/EtOAc) is recommended .

Advanced: How can synthetic protocols be optimized to address contradictory yields reported for similar thiadiazole derivatives?

Answer:

Yield discrepancies often arise from substituent electronic/steric effects. Systematic optimization steps include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/CF₃-containing intermediates .

- Catalyst selection : CuI or Pd catalysts improve coupling efficiency for electron-deficient aryl halides .

- Reaction monitoring : Use TLC/HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .

- Controlled oxidation : For sulfide-to-sulfoxide side products, employ mild oxidants (e.g., H₂O₂ in acetic acid) to suppress over-oxidation .

Basic: What spectroscopic and computational methods are critical for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., thiadiazole C-5 proton at δ 8.2–8.5 ppm; CF₃ as a singlet at δ 120–125 ppm in ¹³C) .

- MS : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or CF₃ groups) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths/angles, critical for validating thiadiazole-aryl sulfide geometry .

- DFT calculations : Predict vibrational frequencies (IR) and electronic properties (UV-Vis) for cross-validation .

Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT vs. XRD bond lengths)?

Answer:

Discrepancies often arise from:

- Crystal packing effects : XRD measures solid-state conformations, while DFT models isolated molecules. Compare with solution-phase NMR data .

- Basis set limitations : Use hybrid functionals (e.g., B3LYP-D3) with dispersion corrections to improve agreement for CF₃/NO₂ interactions .

- Thermal motion artifacts : Refine XRD data with anisotropic displacement parameters to account for dynamic disorder in nitro groups .

Basic: How should in vitro bioactivity assays be designed to evaluate this compound’s potential as an antitumor agent?

Answer:

- Cell line selection : Use panels like NCI-60 to assess selectivity across cancer types .

- Dose-response curves : Test concentrations from 0.1–100 μM to determine IC₅₀ values.

- Control compounds : Include cisplatin or doxorubicin as positive controls.

- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) .

Advanced: How can conflicting bioactivity data across studies be analyzed?

Answer:

Conflicting results may stem from:

- Substituent positional isomerism : Verify regiochemistry (e.g., 2,4-dichlorophenyl vs. 3,4-dichloro) via NOESY or XRD .

- Metabolic instability : Perform stability assays in liver microsomes; correlate short half-lives with reduced efficacy .

- Off-target effects : Use proteomics (e.g., kinome profiling) to identify unintended kinase inhibition .

Basic: What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature?

Answer:

- HPLC-UV : Monitor degradation products at λ = 254 nm (aromatic absorption).

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- Kinetic studies : Calculate degradation rate constants (k) using first-order models .

Advanced: How can degradation pathways be predicted computationally?

Answer:

- DFT-based transition state analysis : Identify susceptible bonds (e.g., sulfide linkage) and simulate hydrolysis/oxidation pathways .

- Molecular dynamics (MD) : Simulate solvent interactions to predict pH-dependent stability .

- QSPR models : Correlate substituent Hammett constants (σ) with degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.